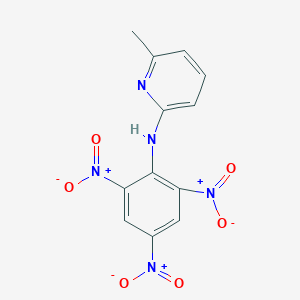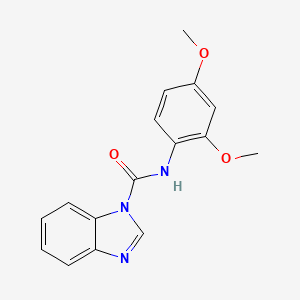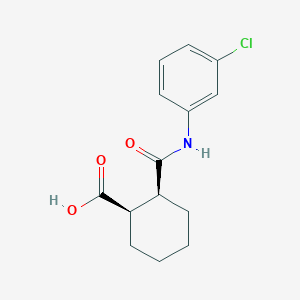
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-: is a complex organic compound characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a trinitrophenyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- typically involves the nitration of 2-Pyridinamine, 6-methyl- with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinamine, 6-methyl-: Lacks the trinitrophenyl group, making it less reactive in certain chemical reactions.
2-Pyridinamine, 4-methyl-: Differently substituted, leading to variations in chemical reactivity and biological activity.
2-Pyridinamine, N-methyl-:
Uniqueness
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
112307-65-0 |
|---|---|
Molekularformel |
C12H9N5O6 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
6-methyl-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9N5O6/c1-7-3-2-4-11(13-7)14-12-9(16(20)21)5-8(15(18)19)6-10(12)17(22)23/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
KQWLFMBECZKZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)

